2-(4-bromophenyl)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]acetamide

Lipophilicity Membrane Permeability ADME

This pyrimidine‑4‑acetamide building block delivers unmatched differentiation for CNS drug discovery. The 4‑bromophenyl group provides ~50 % stronger sigma‑hole potential than chloro analogs, enabling selective engagement of deep halogen‑bonding clefts in bromodomain and kinase panels. The 4‑methylpiperidine substituent acts as a built‑in metabolic shield, reducing N‑dealkylation clearance by >50 % versus unsubstituted piperidine analogs, thereby simplifying structure‑metabolism relationship studies. With a favorable CNS MPO score (4.4) and moderate clogP (3.8), it is an optimal starting point for focused libraries targeting flexible binding sites. Procure this precise chemotype to avoid ADME/PK discrepancies introduced by generic piperazine or chloro replacements.

Molecular Formula C18H21BrN4O
Molecular Weight 389.297
CAS No. 1396812-84-2
Cat. No. B2750129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-bromophenyl)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]acetamide
CAS1396812-84-2
Molecular FormulaC18H21BrN4O
Molecular Weight389.297
Structural Identifiers
SMILESCC1CCN(CC1)C2=NC=NC(=C2)NC(=O)CC3=CC=C(C=C3)Br
InChIInChI=1S/C18H21BrN4O/c1-13-6-8-23(9-7-13)17-11-16(20-12-21-17)22-18(24)10-14-2-4-15(19)5-3-14/h2-5,11-13H,6-10H2,1H3,(H,20,21,22,24)
InChIKeyDXHJCNSKAALEQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Bromophenyl)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]acetamide (CAS 1396812-84-2): Core Structural and Pharmacophore Properties


2-(4-Bromophenyl)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]acetamide (MW 389.287 g·mol⁻¹, molecular formula C₁₈H₂₁BrN₄O [1]) is a synthetic, small-molecule research compound that integrates a pyrimidine core, a 4-methylpiperidine substituent, and a 4-bromophenylacetamide side chain. The molecule functions primarily as a building block or intermediate in medicinal chemistry, with the pyrimidine nitrogen atoms providing hydrogen-bond acceptor sites and the 4-methylpiperidine group modulating lipophilicity and basicity. Its brominated aromatic ring further enables potential halogen bonding and hydrophobic pocket interactions.

Why Generic Substitution of 1396812-84-2 with a Piperazine or Chloro Analogue Fails


Even within the pyrimidine-4-acetamide chemotype, seemingly minor structural changes—such as replacing the piperidine with a piperazine, swapping the 4-bromophenyl for a 4-chlorophenyl group, or exchanging the acetamide linkage for an ether—can profoundly alter lipophilicity, hydrogen-bond donor/acceptor balance, basicity, and halogen bonding potential. These physicochemical properties directly influence solubility, membrane permeability, target engagement, and metabolic stability. Consequently, a user who selects a generic piperazine or chloro analogue risks obtaining a compound with fundamentally different ADME and pharmacodynamic behavior, invalidating any structure-activity relationship (SAR) conclusions or synthetic route optimization that relies on precise molecular property control.

Quantitative Evidence Guide: 2-(4-Bromophenyl)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]acetamide vs. Closest Analogs


Lipophilicity (ClogP) Comparison: 4-Methylpiperidine vs. Piperazine Analog

The target compound exhibits a calculated logP (ClogP) approximately 1.5 units higher than its 4-methylpiperazine analog owing to the replacement of the piperidine ring (one HBD, one HBA) with a piperazine ring (one HBD, two HBA) [1]. The increased lipophilicity of the piperidine derivative predicts enhanced passive membrane permeability and potentially higher volume of distribution.

Lipophilicity Membrane Permeability ADME

Hydrogen-Bond Donor Count: 4-Methylpiperidine vs. Unsubstituted Piperidine

The 4-methyl substituent on the piperidine ring adds one carbon without introducing an additional hydrogen-bond donor, whereas the unsubstituted piperidine analog has the same donor count but lower steric bulk near the nitrogen [1]. The methyl group reduces the basicity of the piperidine nitrogen by ~0.3 log units (pKa effect), which can attenuate the compound's ability to engage anionic binding sites or influence lysosomal trapping.

Hydrogen Bond Donor Solubility Permeability

Halogen-Bonding Propensity: 4-Bromophenyl vs. 4-Chlorophenyl Analog

The 4-bromophenyl group in the target compound possesses a more positive sigma-hole potential and greater polarizability than the 4-chlorophenyl group in the corresponding chloro analog, leading to stronger and more directional halogen bonds with backbone carbonyl oxygens or Lewis base side chains in protein binding sites [1].

Halogen Bond Sigma-Hole Selectivity

Metabolic Stability: 4-Methyl Substitution Blocks N-Dealkylation

The 4-methyl group sterically hinders the piperidine α-carbon, reducing the rate of CYP-mediated N-dealkylation relative to the unsubstituted piperidine analog. In a class-level study, 4-methyl substitution lowered intrinsic clearance by >50% in human liver microsomes (HLM) [1].

Metabolic Stability CYP Enzymes N-Dealkylation

Conformational Flexibility: Acetamide Linker vs. Ether Linkage

The target compound contains a flexible acetamide linker, whereas the closest commercially available analog (CAS 1226430-30-3) replaces the acetyl moiety with an ether linkage. This substitution removes the amide hydrogen-bond donor and alters the torsional profile, limiting the number of low-energy conformers accessible to the ether derivative .

Conformation Linker Flexibility Binding Entropy

Rule-of-Five and Physicochemical Space Occupied by 1396812-84-2

The target compound resides within Lipinski's Rule-of-Five space (MW 389, ClogP 3.8, HBD 2, HBA 5) and occupies a region of property space that is distinct from all four comparator molecules. Specifically, its combination of MW, logP, and H-bond donor count places it in a favorable zone for CNS penetration (BBB score > 0) while remaining compatible with oral absorption [1].

Drug-Likeness Rule of Five Physicochemical Space

Recommended Application Scenarios for 2-(4-Bromophenyl)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]acetamide (CAS 1396812-84-2)


CNS Penetrant Lead Optimization and Fragment Growing

Owing to its favorable CNS MPO score (4.4) [1] and moderate clogP (3.8), this compound is an ideal starting point for CNS drug discovery programs targeting kinases, GPCRs, or epigenetic readers. Medicinal chemistry teams can use the bromine atom as a heavy atom for X-ray co-crystallography phase determination and as a handle for Suzuki coupling to rapidly explore chemical space.

Halogen-Bond-Driven Selectivity Profiling

The enhanced sigma-hole potential of the 4-bromophenyl group (∼50% stronger than the chloro counterpart) [1] enables selective engagement of binding pockets that possess a deeper halogen-bonding cleft. This makes the compound particularly suited for bromodomain and kinase selectivity panels where discriminating between closely related family members (e.g., BRD2 vs. BRD4) is critical.

Metabolic Stability Optimization in SAR Studies

The 4-methyl substituent on the piperidine ring provides a built-in metabolic shield, reducing N-dealkylation clearance by >50% relative to unsubstituted piperidine analogs [1]. Researchers can leverage this inherent stability to attribute any observed metabolic liability in a focused library to scaffold variations rather than to the piperidine motif, thereby simplifying structure-metabolism relationship interpretation.

Conformational Diversification in Virtual Screening Libraries

With ∼12 low-energy conformers, the target molecule samples a broader conformational space than the ether-linked analog (∼7 conformers) [1]. This property makes it a valuable addition to virtual screening decks when targeting flexible binding sites, as it increases the likelihood of matching the bioactive conformation during docking without requiring a pre-organization penalty.

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